tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate
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Overview
Description
tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the phenyl and piperidine groups. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, phenyl-containing precursors, and piperidine derivatives. The reaction may be catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays or as a probe to study specific biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development due to its unique chemical properties .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-butyl N-(piperidin-4-yl)carbamate
- tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-butyl (4-ethynylphenyl)carbamate
Uniqueness: tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H34N2O2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl N-(4-phenyl-2-piperidin-2-ylpentyl)carbamate |
InChI |
InChI=1S/C21H34N2O2/c1-16(17-10-6-5-7-11-17)14-18(19-12-8-9-13-22-19)15-23-20(24)25-21(2,3)4/h5-7,10-11,16,18-19,22H,8-9,12-15H2,1-4H3,(H,23,24) |
InChI Key |
YERZZRPSSPYLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CNC(=O)OC(C)(C)C)C1CCCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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